(R)-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one is a chiral compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are widely used in medicinal chemistry for their sedative, anxiolytic, and anticonvulsant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aminobenzophenones as starting materials. The reaction proceeds through a series of steps including acylation, cyclization, and reduction . For instance, a solution of 1 mmol of 1-acetyl-7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, hydrazine hydrate, and sodium acetate in acetic acid is refluxed for 12 hours .
Industrial Production Methods
Industrial production of benzodiazepines, including ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one, often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high yields and purity . Continuous flow synthesis involves the use of microreactors where reagents are continuously pumped through the system, allowing for precise control over reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Mechanism of Action
The mechanism of action of ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects, differing in its triazole ring structure.
Midazolam: An imidazobenzodiazepine with potent sedative and hypnotic properties.
Uniqueness
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one is unique due to its specific chiral configuration and the presence of an amino group at the 3-position.
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(3R)-3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3/t15-/m1/s1 |
InChI Key |
MWASGDJOVNIDEM-OAHLLOKOSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)N)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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